Cas no 1666-28-0 (4-Bromo-2-hydroxybenzoic acid)

4-Bromo-2-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-hydroxybenzoic acid
- 4-BROMOSALICYLIC ACID
- 4-Bromo-2-Hydroxybenzoic Acid 2-Hydroxy-4-Bromobenzoic Acid
- 2-Hydroxy-4-bromobenzoicacid
- NSC 109120
- 4-Bromosalicyclic acid
- 4-bromo-2-hydoxybenzoic acid
- Benzoicacid, 4-bromo-2-hydroxy-
- 4-Bromosalicylic acid, >=98%
- VLOOKUP(C4,[1]Export!$D:$H,5,0)
- 4-Bromo-2-hydroxybenzoic acid 98%
- AC-3354
- 4-Bromo-2-hydroxybenzoicAcid
- NSC-109120
- FT-0600940
- 4-Bromo-2-hydroxy-benzoic acid
- 1666-28-0
- AKOS005147284
- CS-W008739
- EN300-53581
- STR09106
- Z367679208
- SCHEMBL467470
- IT4
- Benzoic acid, 4-bromo-2-hydroxy-
- CK2193
- PS-3792
- 4-bromanyl-2-oxidanyl-benzoic acid
- W-205954
- DTXSID90296399
- MFCD06797970
- FYAKLZKQJDBBKW-UHFFFAOYSA-N
- 4-Bromo-2-hydroxybenzoic acid, 97%
- SY004396
- A19965
- NSC109120
- AM808215
- DB-006701
- STL553855
- DTXCID80247537
- BBL100287
-
- MDL: MFCD06797970
- Inchi: 1S/C7H5BrO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)
- InChI Key: FYAKLZKQJDBBKW-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1Br)O)C(=O)O
Computed Properties
- Exact Mass: 215.94200
- Monoisotopic Mass: 215.942
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 4
- Surface Charge: 0
- XLogP3: nothing
- Topological Polar Surface Area: 57.5A^2
Experimental Properties
- Density: 1.8610
- Melting Point: 216-217 °C
- Boiling Point: 330.2℃ at 760 mmHg
- Flash Point: 153.5℃
- Refractive Index: 1.654
- PSA: 57.53000
- LogP: 1.85290
- Sensitiveness: Sensitive to heat, light and moisture
4-Bromo-2-hydroxybenzoic acid Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P301+P310
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 22-52/53
- Safety Instruction: S22
-
Hazardous Material Identification:
- Safety Term:S22-24/25
- PackingGroup:III
- HazardClass:6.1
- Storage Condition:Store long-term at 2-8°C
4-Bromo-2-hydroxybenzoic acid Customs Data
- HS CODE:2918199090
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
4-Bromo-2-hydroxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014004098-250mg |
4-Bromo-2-hydroxybenzoic acid |
1666-28-0 | 97% | 250mg |
499.20 USD | 2021-06-22 | |
abcr | AB170205-25 g |
4-Bromo-2-hydroxybenzoic acid, 97%; . |
1666-28-0 | 97% | 25 g |
€151.90 | 2023-07-20 | |
eNovation Chemicals LLC | K09428-2kg |
4-Bromo-2-hydroxybenzoic acid |
1666-28-0 | 97% | 2kg |
$2800 | 2024-06-05 | |
eNovation Chemicals LLC | K09428-100g |
4-Bromo-2-hydroxybenzoic acid |
1666-28-0 | 97% | 100g |
$200 | 2024-06-05 | |
Enamine | EN300-53581-1.0g |
4-bromo-2-hydroxybenzoic acid |
1666-28-0 | 95.0% | 1.0g |
$26.0 | 2025-03-21 | |
Enamine | EN300-53581-2.5g |
4-bromo-2-hydroxybenzoic acid |
1666-28-0 | 95.0% | 2.5g |
$29.0 | 2025-03-21 | |
Enamine | EN300-53581-5.0g |
4-bromo-2-hydroxybenzoic acid |
1666-28-0 | 95.0% | 5.0g |
$33.0 | 2025-03-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-256730-5 g |
4-Bromosalicylic acid, |
1666-28-0 | ≥98% | 5g |
¥444.00 | 2023-07-11 | |
Enamine | EN300-53581-50.0g |
4-bromo-2-hydroxybenzoic acid |
1666-28-0 | 95.0% | 50.0g |
$180.0 | 2025-03-21 | |
eNovation Chemicals LLC | Y1009927-10G |
4-bromo-2-hydroxybenzoic acid |
1666-28-0 | 97% | 10g |
$60 | 2023-09-02 |
4-Bromo-2-hydroxybenzoic acid Related Literature
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Vikas S. Padalkar,Daisuke Sakamaki,Kenji Kuwada,Norimitsu Tohnai,Tomoyuki Akutagawa,Ken-ichi Sakai,Shu Seki RSC Adv. 2016 6 26941
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2. CCCCIII.—The Reimer–Tiemann reaction with m-bromo- and m-iodo-phenolHerbert Henry Hodgson,Thomas Alfred Jenkinson J. Chem. Soc. 1927 3041
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3. CCCCIII.—The Reimer–Tiemann reaction with m-bromo- and m-iodo-phenolHerbert Henry Hodgson,Thomas Alfred Jenkinson J. Chem. Soc. 1927 3041
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Hydroxybenzoic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Hydroxybenzoic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on 4-Bromo-2-hydroxybenzoic acid
4-Bromo-2-hydroxybenzoic Acid (CAS No. 1666-28-0): Properties, Applications, and Market Insights
4-Bromo-2-hydroxybenzoic acid (CAS No. 1666-28-0) is a halogenated derivative of salicylic acid, widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, also known as 4-bromo-2-hydroxybenzoate or p-bromosalicylic acid, has garnered significant attention due to its unique chemical properties and role as a key intermediate in industrial processes. Researchers and manufacturers frequently search for terms like "4-Bromo-2-hydroxybenzoic acid synthesis", "CAS 1666-28-0 applications", and "p-bromosalicylic acid solubility", reflecting its relevance in both academic and commercial spheres.
The molecular structure of 4-Bromo-2-hydroxybenzoic acid features a bromine atom at the para position relative to the carboxylic acid group, alongside a hydroxyl group at the ortho position. This arrangement contributes to its distinct physicochemical characteristics, including a melting point of 218–220°C and moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Recent studies highlight its potential in developing non-steroidal anti-inflammatory drug (NSAID) analogs, aligning with the growing demand for novel therapeutic agents in pain management—a trending topic in medicinal chemistry.
In the pharmaceutical industry, 4-Bromo-2-hydroxybenzoic acid serves as a precursor for synthesizing bioactive molecules with antimicrobial and anti-inflammatory properties. Its incorporation into metal-organic frameworks (MOFs) has also gained traction, addressing the surge in interest around porous materials for drug delivery—a hot topic in materials science. Furthermore, its role in ligand design for catalysis answers frequent search queries about "brominated salicylic acid derivatives in catalysis".
The agrochemical sector utilizes CAS 1666-28-0 to develop herbicide intermediates, particularly in formulations targeting resistant weed species—a pressing concern in sustainable agriculture. Analytical chemists value this compound as a HPLC calibration standard, owing to its UV-active aromatic system, which resonates with searches for "chromatography standards for phenolic acids".
Market trends indicate rising demand for 4-Bromo-2-hydroxybenzoic acid in Asia-Pacific regions, driven by expansions in pharmaceutical manufacturing. Environmental considerations have spurred research into green synthesis routes for this compound, responding to queries about "eco-friendly halogenated aromatic synthesis". Regulatory compliance remains a key focus, with manufacturers ensuring adherence to REACH and FDA guidelines.
From a technical perspective, storage recommendations for 4-bromo-2-hydroxybenzoate emphasize protection from light and moisture to maintain stability—an often-searched topic among laboratory personnel. Innovations in crystallization techniques to improve purity (>98%) address frequent industrial pain points, while computational studies on its molecular electrostatic potential cater to theoretical chemistry inquiries.
Emerging applications include its use in organic electronics as a dopant for conductive polymers, tapping into the booming flexible electronics market. Patent analyses reveal growing IP activity around derivatives of 4-Bromo-2-hydroxybenzoic acid, particularly in photodynamic therapy agents—a niche aligning with cancer research trends. The compound's chelating ability also makes it valuable in wastewater treatment formulations, answering environmental technology queries.
Quality control protocols for CAS 1666-28-0 typically involve FTIR and NMR spectroscopy, with many users searching for "characterization data for p-bromosalicylic acid". Recent publications have explored its radical scavenging activity, connecting to antioxidant research—a consistently popular subject. The compound's pH-dependent solubility profile remains a key consideration for formulation scientists, as reflected in frequent searches about "brominated aromatic acid solubility optimization".
In conclusion, 4-Bromo-2-hydroxybenzoic acid (CAS No. 1666-28-0) represents a multifaceted compound with expanding applications across scientific disciplines. Its relevance to drug discovery, advanced materials, and environmental solutions ensures continued interest from both academic and industrial communities, positioning it as a compound of enduring significance in chemical research and development.
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